Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate
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Overview
Description
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is a chemical compound belonging to the class of furan-2-carboxylates It is characterized by the presence of a furan ring substituted with a 3,4-dimethoxybenzoyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate typically involves the condensation of 3,4-dimethoxybenzoyl chloride with methyl furan-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products
Oxidation: Furan-2,5-dicarboxylate derivatives.
Reduction: Alcohol derivatives of the benzoyl moiety.
Substitution: Various substituted benzoyl furan-2-carboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would vary based on the biological context and the specific target being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a cyano group instead of the dimethoxy groups.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine and nitro group on the benzoyl ring.
Methyl furan-2-carboxylate: Lacks the benzoyl substitution and serves as a simpler analog.
Uniqueness
Methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate is unique due to the presence of the 3,4-dimethoxybenzoyl group, which imparts specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C15H14O6 |
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Molecular Weight |
290.27 g/mol |
IUPAC Name |
methyl 5-(3,4-dimethoxybenzoyl)furan-2-carboxylate |
InChI |
InChI=1S/C15H14O6/c1-18-10-5-4-9(8-13(10)19-2)14(16)11-6-7-12(21-11)15(17)20-3/h4-8H,1-3H3 |
InChI Key |
QJDZVWNWBRIVKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(O2)C(=O)OC)OC |
Origin of Product |
United States |
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